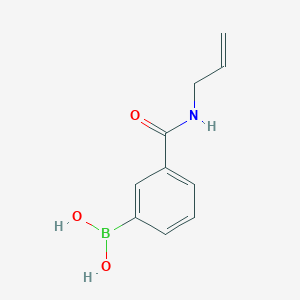

3-Allylaminocarbonylphenylboronic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allylaminocarbonylphenylboronic acid typically involves the reaction of 3-aminocarbonylphenylboronic acid with allyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

化学反应分析

Types of Reactions

3-Allylaminocarbonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

3-Allylaminocarbonylphenylboronic acid, like other boronic acids, has shown significant promise in medicinal chemistry due to its ability to interact with biological targets. Some notable applications include:

- Cancer Treatment : Boronic acids are known for their role in the development of proteasome inhibitors. For instance, compounds similar to this compound have been studied for their effectiveness against multiple myeloma and other cancers. The mechanism often involves inhibition of proteasomal degradation pathways, which is crucial for cancer cell survival .

- Antiviral and Antibacterial Activities : Recent studies have highlighted the potential of boronic acids in combating viral infections and bacterial growth. Their ability to disrupt essential biological processes makes them candidates for new therapeutic agents .

- Phosphodiesterase Inhibitors : this compound is involved in the synthesis of phosphodiesterase 10A inhibitors, which are being explored for the treatment of various neurological disorders .

Organic Synthesis Applications

The versatility of this compound extends to its role as a reagent in organic synthesis:

- Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Pyrimidine Derivatives : It serves as a reactant in the synthesis of pyrimidine derivatives that act as kinase inhibitors, showcasing its utility in developing targeted therapies .

- Oxidative Cross-Coupling Reactions : The compound has also been applied in oxidative cross-coupling reactions with mercaptoacetylenes, expanding its utility in synthetic pathways .

Sensor Development

Due to its ability to form reversible complexes with diols, this compound is used in the development of sensors:

- Detection of Saccharides : The compound can be immobilized on metal substrates to create sensors capable of detecting saccharides and glycosylated biomolecules. This application is crucial for biomedical diagnostics and monitoring glucose levels in diabetic patients .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

作用机制

The mechanism of action of 3-Allylaminocarbonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected or utilized in further chemical transformations .

相似化合物的比较

Similar Compounds

3-Aminocarbonylphenylboronic acid: Similar structure but lacks the allyl group, making it less versatile in certain reactions.

Phenylboronic acid: Lacks the aminocarbonyl and allyl groups, limiting its applications in specific synthetic routes.

Uniqueness

3-Allylaminocarbonylphenylboronic acid is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs. The presence of the allyl group enhances its reactivity and utility in synthetic chemistry .

生物活性

3-Allylaminocarbonylphenylboronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound, like other boronic acids, exhibits unique mechanisms of action that make it relevant for various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

This compound possesses a boronic acid functional group that allows it to interact with various biological molecules. The presence of the allylamine moiety enhances its ability to form reversible covalent bonds with hydroxyl groups on proteins and enzymes, a characteristic feature of boronic acids that contributes to their biological activity.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine and threonine proteases by forming covalent bonds with the active site residues. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival, making them potential candidates for anticancer therapies .

- Antimicrobial Activity : this compound has shown promise in exhibiting antibacterial properties. Its mechanism involves targeting bacterial cell wall synthesis or disrupting essential metabolic pathways within the bacteria.

- Anticancer Properties : The compound has been investigated for its antiproliferative effects against various cancer cell lines. The ability to modulate enzyme activities involved in cell cycle regulation and apoptosis contributes to its potential as an anticancer agent .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition mechanisms. |

| Antibacterial | Disrupts bacterial metabolism and cell wall synthesis. |

| Antifungal | Potential activity against fungal pathogens through similar mechanisms. |

Case Studies and Experimental Data

- Anticancer Studies : In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The compound’s effectiveness was linked to its ability to induce apoptosis via the modulation of specific signaling pathways .

- Antimicrobial Efficacy : Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial enzyme systems critical for survival .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy. Its stability under physiological conditions enhances its potential for clinical applications .

属性

IUPAC Name |

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMVTUXWBLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393130 | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-29-2 | |

| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。